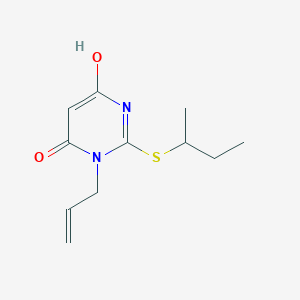![molecular formula C15H19N3O2 B6076468 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B6076468.png)
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is commonly referred to as JWH-018, which is a synthetic cannabinoid. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide acts as a cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the brain and peripheral tissues, which leads to the activation of various signaling pathways. The compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. The compound is also stable and has a long shelf life. However, the compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a high affinity for the CB1 receptor, which can lead to off-target effects.
Direcciones Futuras
For the study of the compound include investigating its potential therapeutic applications, studying its mechanism of action in more detail, and developing analogs with improved pharmacological properties.
Métodos De Síntesis
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide is synthesized using a multi-step process. The first step involves the condensation of 4-methoxybenzyl cyanide with ethyl magnesium bromide to form 1-(4-methoxyphenyl)-1-hexene. The second step involves the reaction of 1-(4-methoxyphenyl)-1-hexene with hydrazine to form 1-(4-methoxyphenyl)-1-hexanone hydrazone. The final step involves the reaction of 1-(4-methoxyphenyl)-1-hexanone hydrazone with ethyl chloroformate to form 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-ethyl-N-[2-(4-methoxyphenyl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-18-14(9-11-17-18)15(19)16-10-8-12-4-6-13(20-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBXUOJAFBIQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6076396.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-pyridinylmethyl)prolinamide](/img/structure/B6076401.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076407.png)
![3-[(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B6076411.png)
![2-(3-methoxyphenyl)-1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperidine](/img/structure/B6076416.png)
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6076417.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(5-methyl-2-furyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6076420.png)

![1-(4-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6076435.png)
![4-(2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B6076442.png)
![N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B6076449.png)
![7-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6076456.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6076467.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6076472.png)